molecular formula C23H21NO4 B6478917 (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 929827-22-5

(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6478917
CAS No.: 929827-22-5
M. Wt: 375.4 g/mol
InChI Key: WXARJPLMINWLKJ-BKUYFWCQSA-N
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Description

The compound “(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one” is a synthetic benzofuran derivative characterized by a fused bicyclic core structure. Its key features include:

  • A (2Z)-configuration at the exocyclic double bond (C2 position), which is critical for maintaining planar conjugation and influencing electronic properties.
  • A 1-benzofuran-2-ylmethylidene substituent at C2, contributing to π-π stacking interactions and steric bulk.
  • A 7-[(piperidin-1-yl)methyl] moiety, introducing a basic tertiary amine group that may improve solubility and modulate interactions with biological targets (e.g., enzymes or receptors).

Properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-19-9-8-17-22(26)21(13-16-12-15-6-2-3-7-20(15)27-16)28-23(17)18(19)14-24-10-4-1-5-11-24/h2-3,6-9,12-13,25H,1,4-5,10-11,14H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXARJPLMINWLKJ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that exhibits potential biological activities due to its unique structural features, including a benzofuran moiety and a piperidine ring. This article explores its biological activity, focusing on its antioxidant, neuroprotective, and antimicrobial properties, along with relevant case studies and research findings.

Structural Characteristics

The compound is characterized by:

  • Benzofuran moiety : A fused benzene and furan ring system that often contributes to antioxidant properties.
  • Piperidine ring : A six-membered ring containing nitrogen, which may enhance neuroprotective effects.

Antioxidant Activity

Compounds with similar structural features often exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound suggests potential for free radical scavenging , which can mitigate oxidative stress in biological systems.

Neuroprotective Effects

The piperidine component may confer neuroprotective properties, making this compound a candidate for therapeutic applications in neurodegenerative diseases. Research indicates that derivatives of benzofuran are linked to cognitive enhancement and protection against neuronal damage.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Similar benzofuran derivatives have been documented to show efficacy against bacterial and fungal strains.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the target compound involves multi-step synthetic routes optimized for yield and purity. The structure-activity relationship (SAR) studies indicate that modifications in the benzofuran and piperidine moieties can significantly influence biological activity.

Compound NameStructural FeaturesBiological Activity
2-MethylbenzofuranBenzofuran coreAntioxidant
PiperinePiperidine ringAntimicrobial
QuercetinFlavonoid structureAnti-inflammatory

Case Studies

  • Neuroprotective Studies : A study on similar benzofuran derivatives demonstrated their ability to enhance cognitive function in animal models, suggesting that the target compound may exhibit similar effects due to its structural similarities.
  • Antimicrobial Testing : In vitro tests have shown that related compounds exhibit activity against common pathogens like Staphylococcus aureus and Candida albicans, indicating potential for the target compound as an antimicrobial agent.
  • Antioxidant Evaluation : Various assays (e.g., DPPH radical scavenging assay) have been employed to assess the antioxidant capacity of structurally similar compounds, with promising results indicating potential applications in oxidative stress-related conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents at the C2 and C7 positions. Below is a comparative analysis based on available

Table 1: Structural Comparison of Key Analogues

Compound Name C2 Substituent C7 Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1-benzofuran-2-ylmethylidene Piperidin-1-ylmethyl ~407.45* Not reported; presumed bioactivity
(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)-... 2,3,4-trimethoxybenzylidene 4-(2-hydroxyethyl)piperazinyl ~570.56 Enhanced solubility due to polar groups
(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-... Thiophen-2-ylmethylidene 4-methylpiperazinyl ~441.52 Improved lipophilicity; potential CNS activity
(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(3-methylbenzylidene)-... 3-methylbenzylidene 4-(2-hydroxyethyl)piperazinyl ~494.54 Balanced solubility and membrane permeability

*Calculated using ChemDraw.

Key Findings

The 2,3,4-trimethoxybenzylidene substituent in introduces electron-donating methoxy groups, which may stabilize radical intermediates or alter redox properties.

C7 Substituent Effects :

  • Piperidin-1-ylmethyl (target compound) vs. piperazinyl derivatives : Piperazine analogues (e.g., ) often exhibit higher water solubility due to the presence of additional nitrogen atoms, which can be protonated at physiological pH.
  • The 4-(2-hydroxyethyl)piperazinyl group in introduces a polar hydroxyl group, further improving solubility and enabling hydrogen bonding with biological targets.

Biological Implications: Compounds with thiophene or methylbenzylidene substituents (e.g., ) may exhibit better blood-brain barrier penetration due to increased lipophilicity. The trimethoxybenzylidene analogue could show enhanced antioxidant activity, as methoxy groups are known to scavenge free radicals.

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